Product packaging for 1H-Pyrrolo[2,3-b]pyridin-1-amine(Cat. No.:CAS No. 161264-46-6)

1H-Pyrrolo[2,3-b]pyridin-1-amine

Cat. No.: B068939
CAS No.: 161264-46-6
M. Wt: 133.15 g/mol
InChI Key: YKDJLEIIKHBILS-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridin-1-amine is a high-value, nitrogen-rich heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This fused bicyclic scaffold, often referred to as a 7-azaindole derivative, serves as a privileged core structure for the design and synthesis of novel small molecule inhibitors, particularly targeting protein kinases. Its structural analogy to purines allows it to mimic ATP and effectively bind to the hinge region of kinase catalytic domains, making it a cornerstone for developing therapeutics in oncology and inflammatory diseases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3 B068939 1H-Pyrrolo[2,3-b]pyridin-1-amine CAS No. 161264-46-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrrolo[2,3-b]pyridin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-10-5-3-6-2-1-4-9-7(6)10/h1-5H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDJLEIIKHBILS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90411282
Record name 1H-Pyrrolo[2,3-b]pyridin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90411282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161264-46-6
Record name 1H-Pyrrolo[2,3-b]pyridin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90411282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Studies of 1h Pyrrolo 2,3 B Pyridin 1 Amine and Analogues

Electrophilic and Nucleophilic Substitution Reactions on the Pyrrolo[2,3-b]pyridine Core

The 7-azaindole (B17877) scaffold, a bioisostere of indole (B1671886), exhibits a rich and complex reactivity profile towards both electrophiles and nucleophiles. nih.gov The pyridine (B92270) nitrogen atom deactivates the six-membered ring towards electrophilic attack, while the pyrrole (B145914) ring remains relatively electron-rich and thus more susceptible to electrophilic substitution.

Electrophilic Substitution: Electrophilic substitution reactions on the 1H-pyrrolo[2,3-b]pyridine core predominantly occur at the C3 position of the pyrrole ring. rsc.orgaklectures.com This regioselectivity is attributed to the ability of the pyrrole nitrogen to stabilize the resulting cationic intermediate. Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group. rsc.org

Bromination: Introduction of a bromine atom. rsc.org

Iodination: Introduction of an iodine atom. rsc.org

Mannich reaction: Aminomethylation at the C3 position. rsc.org

While C3 is the primary site of attack, substitution at other positions can be achieved under specific conditions or with appropriately substituted starting materials. For instance, nitration at the C2 position has been observed in some cases. rsc.org

Nucleophilic Substitution: The pyridine ring of the 7-azaindole nucleus is more susceptible to nucleophilic attack, particularly when activated by an electron-withdrawing group or through the formation of an N-oxide. Functionalization of the pyridine ring can be achieved via the N-oxide. researchgate.neteurekaselect.com Chichibabin-type reactions, involving the nucleophilic addition of an amide to the pyridine ring, have also been employed in the synthesis of substituted 7-azaindoles. nih.gov

Specific Reactivity of the N1-Amino Functionality

The introduction of an amino group at the N1 position of the pyrrole ring significantly alters the reactivity of the 7-azaindole scaffold, providing a versatile handle for further chemical modifications.

Acylation and Alkylation Reactions of the N1-Amino Group

The N1-amino group of 1H-pyrrolo[2,3-b]pyridin-1-amine and its analogues readily undergoes acylation and alkylation reactions, allowing for the introduction of a wide range of functional groups.

Acylation: The N1-amino group can be acylated using various acylating agents, such as acyl chlorides and anhydrides, to form the corresponding amides. For example, acylation of 5-fluoro-7-azaindole at the C3 position with trichloroacetyl chloride, followed by reaction with hydrazine, leads to the formation of a hydrazide derivative. nih.gov

Alkylation: Alkylation of the N1-amino group can be achieved with various alkyl halides. These reactions provide a means to introduce diverse alkyl and arylalkyl substituents.

Condensation and Cyclization Reactions Involving the N1-Amino Group

The N1-amino group is a key participant in various condensation and cyclization reactions, leading to the formation of novel heterocyclic systems fused to the 7-azaindole core. uni-rostock.de

Condensation Reactions: The amino group can condense with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). These intermediates can then undergo further transformations. For instance, condensation of amino acids with each other forms a peptide bond, a fundamental reaction in protein synthesis. labxchange.org

Cyclization Reactions: The N1-amino group can be involved in intramolecular cyclization reactions to form new rings. For example, reaction of an acylated derivative with 1,1'-carbonyldiimidazole (B1668759) can lead to cyclized products. nih.gov The formation of tricyclic derivatives through ring closure across the 1- and 7-positions has also been described. researchgate.net

Oxidation and Reduction Chemistry of N1-Aminated Systems

The oxidation and reduction chemistry of N1-aminated 7-azaindole systems is an area of ongoing investigation. The N-amino group can influence the redox properties of the entire molecule.

Oxidation: Oxidation of the 7-azaindole pyridine ring nitrogen to form an N-oxide is a common strategy to activate the pyridine ring for subsequent nucleophilic substitution. nih.gov

Reduction: The pyrrolo[2,3-b]pyridine ring can be hydrogenated under acidic conditions to form the corresponding hexahydropyrrolopyridine. researchgate.net

Cross-Coupling and Diversification Reactions for Scaffold Decoration

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization and diversification of the 7-azaindole scaffold. eurekaselect.commdpi.com These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide array of substituents.

Commonly employed cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction couples a boronic acid or ester with a halide or triflate, and is widely used to introduce aryl and heteroaryl groups. mdpi.comnih.govnih.gov For instance, a chemoselective Suzuki-Miyaura cross-coupling at C-2 on a 2-iodo-4-chloropyrrolopyridine intermediate has been reported. nih.gov

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between a halide or triflate and an amine. It is a key method for introducing amino groups at various positions of the 7-azaindole core. nih.govacs.org

Sonogashira Coupling: This reaction couples a terminal alkyne with a halide, providing access to alkynyl-substituted 7-azaindoles. nih.gov

Heck Reaction: This reaction involves the coupling of an alkene with a halide. nih.gov

These cross-coupling reactions can be performed in a regioselective manner, allowing for the targeted modification of specific positions on the 7-azaindole ring system. mdpi.comnih.gov For example, successive Suzuki-Miyaura cross-coupling reactions can be used to introduce different aryl groups at C3 and C5. mdpi.com

Table 1: Examples of Cross-Coupling Reactions on the 7-Azaindole Scaffold

Reaction TypeReactantsCatalyst/ConditionsProductReference
Suzuki-Miyaura4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine and phenylboronic acidPd2(dba)3, K2CO3, 1,4-dioxane:water4-chloro-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine nih.gov
Buchwald-Hartwig6-(6-chloropyridin-3-yl)-N-methyl-N-(3-methylbenzyl)-7-((2-(trimethylsilyl) ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine and an aminePd(OAc)2, BINAP, Cs2CO3N-arylated derivative mdpi.com
Sonogashira2-amino-3-iodo-5-nitropyridine and TMSAPdCl2(PPh3)2, CuI, THF/DMA5-nitro-7-azaindole derivative nih.gov

Stability and Degradation Pathways of this compound Derivatives

The stability of this compound and its derivatives is a critical consideration for their practical applications. The 7-azaindole core is generally stable, but certain substituents and reaction conditions can lead to degradation.

One notable degradation pathway involves the removal of protecting groups. For example, the deprotection of a trimethylsilylethoxymethyl (SEM) group from the pyrrole nitrogen can be challenging, with the release of formaldehyde (B43269) leading to the formation of side products, including a tricyclic eight-membered 7-azaindole. nih.gov

The luminescent properties of the 7-azaindol-1-yl anion have been reported to be unstable towards air and moisture. researchgate.net The stability of derivatives can also be influenced by the nature of the substituents on the scaffold.

Advanced Spectroscopic and Spectrometric Methodologies for Structural Elucidation of 1h Pyrrolo 2,3 B Pyridin 1 Amine Derivatives

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular mass of a compound, which in turn allows for the deduction of its elemental composition. This technique provides mass measurements with high accuracy, typically to within a few parts per million (ppm), enabling the differentiation of compounds with the same nominal mass but different elemental formulas.

For derivatives of 1H-pyrrolo[2,3-b]pyridin-1-amine, HRMS is crucial for confirming the successful synthesis of the target molecule and for identifying any byproducts. The high-resolution data allows for the confident assignment of a molecular formula, a critical first step in the structural elucidation process. For instance, in the characterization of novel 1H-pyrrolo[2,3-b]pyridine derivatives, HRMS provides the exact mass, which is then compared to the calculated mass of the expected product to confirm its identity. rsc.org

Table 1: Predicted Collision Cross Section (CCS) values for a 1H-Pyrrolo[2,3-b]pyridine derivative. uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺162.10257131.7
[M+Na]⁺184.08451141.3
[M-H]⁻160.08801132.3
[M+NH₄]⁺179.12911151.8
[M+K]⁺200.05845137.0
[M+H-H₂O]⁺144.09255124.7
[M+HCOO]⁻206.09349154.8
[M+CH₃COO]⁻220.10914145.0
[M+Na-2H]⁻182.06996139.9
[M]⁺161.09474130.5
[M]⁻161.09584130.5
m/z: mass to charge ratio of the adduct. Data for 2-{1h-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. slideshare.net It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

While one-dimensional (1D) NMR spectra provide fundamental information, complex molecules like this compound derivatives often exhibit overlapping signals that are difficult to interpret. Two-dimensional (2D) NMR experiments overcome this challenge by spreading the signals across two frequency axes, revealing correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are scalar (J)-coupled to each other, typically through two or three bonds. sdsu.eduslideshare.net This helps to establish the connectivity of proton spin systems within the molecule, for example, identifying adjacent protons on the pyrrole (B145914) or pyridine (B92270) rings.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons with directly attached heteronuclei, most commonly ¹³C or ¹⁵N. wikipedia.orgcreative-biostructure.com It provides a direct link between a proton and the carbon or nitrogen atom it is bonded to, which is invaluable for assigning the carbon and nitrogen backbone of the molecule. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and heteronuclei, typically over two to four bonds. creative-biostructure.comyoutube.com HMBC is crucial for connecting different spin systems identified by COSY and for assigning quaternary (non-protonated) carbons and nitrogens. sdsu.edu For instance, it can show a correlation from a proton on the pyrrole ring to a carbon atom in the pyridine ring, confirming the fusion of the two rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. slideshare.net The intensity of the NOESY cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing powerful insights into the three-dimensional structure and stereochemistry of the molecule.

The combined application of these 2D NMR techniques allows for the unambiguous assignment of all proton, carbon, and often nitrogen resonances in the spectrum, leading to a complete picture of the molecule's covalent framework and stereochemistry. nih.gov

Solid-State NMR for Polymorphic Analysis

Polymorphism, the ability of a solid material to exist in more than one crystal form, is a critical consideration in the development of pharmaceutical compounds. Different polymorphs can exhibit distinct physical properties, including solubility, stability, and bioavailability. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these different crystalline forms. By analyzing the chemical shifts and relaxation times of nuclei in the solid state, ssNMR can distinguish between different polymorphs of this compound derivatives and provide insights into their packing arrangements and intermolecular interactions.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a "molecular fingerprint" of a compound by probing its vibrational modes. researchgate.netcovalentmetrology.com These techniques are complementary, as the selection rules for IR absorption and Raman scattering are different. surfacesciencewestern.comnih.gov

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. nih.gov It is particularly sensitive to polar functional groups. surfacesciencewestern.com In this compound derivatives, FT-IR can be used to identify characteristic stretching and bending vibrations of N-H, C-H, C=C, and C-N bonds. researchgate.net For example, the N-H stretching vibration of the pyrrole ring typically appears as a sharp band in the region of 3400 cm⁻¹. researchgate.net

Raman Spectroscopy: This technique involves the inelastic scattering of monochromatic light, usually from a laser. surfacesciencewestern.com Raman spectroscopy is particularly sensitive to non-polar and symmetric bonds, providing complementary information to FT-IR. surfacesciencewestern.comnih.gov It can be used to characterize the skeletal vibrations of the fused ring system in this compound derivatives.

The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, which can be used for identification, purity assessment, and to study intermolecular interactions such as hydrogen bonding. researchgate.netnih.gov

Single Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination

For this compound derivatives, obtaining a single crystal suitable for X-ray diffraction analysis allows for the definitive confirmation of the structure elucidated by other spectroscopic methods. It provides crucial information on the planarity of the fused ring system and the orientation of substituents. researchgate.netuni-rostock.de The resulting crystal structure is a powerful tool for understanding the molecule's properties and for designing new derivatives with improved activity. nih.gov In several studies, X-ray crystallography has been used to confirm the structures of novel 7-azaindole (B17877) derivatives and to analyze their binding modes with biological targets. nih.govacs.org

Table 2: Crystallographic Data for a 7-azaindole Derivative. researchgate.net

ParameterValue
Compound7-azaindole-3-carboxaldehyde
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.83610 (13)
b (Å)18.0442 (6)
c (Å)9.9572 (4)
β (°)96.682 (3)
V (ų)684.55 (4)
Z4

Computational Chemistry and Molecular Modeling of 1h Pyrrolo 2,3 B Pyridin 1 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity Prediction, and Spectroscopic Property Simulation

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. While specific DFT studies on 1H-pyrrolo[2,3-b]pyridin-1-amine are not documented in the reviewed literature, DFT calculations are frequently applied to related heterocyclic systems to understand their fundamental properties. For instance, in studies of novel pyrrolo[2,3-d]pyrimidine derivatives, DFT calculations have been used to confirm that the formation of related triazole-linked heterocycles is an exceedingly exergonic process, highlighting the thermodynamic feasibility of certain synthetic routes. mdpi.com Such calculations provide insights into molecular orbital energies (HOMO and LUMO), which are crucial for predicting chemical reactivity and the nature of electronic transitions observed in UV-Vis spectroscopy.

Quantum Chemical Calculations for Energetic and Thermodynamic Parameters

Quantum chemical calculations are employed to determine the energetic and thermodynamic parameters of molecules, offering insights into their stability and conformational preferences. For pyrazolo[3,4-b]pyridines, a related class of azaindoles, AM1 calculations—a semi-empirical quantum method—have shown that the 1H-tautomer is significantly more stable than the 2H-tautomer by nearly 9 kcal/mol. url.edu These types of calculations are critical for understanding the tautomeric equilibrium and predominant forms of heterocyclic compounds like 7-azaindoles in different environments. For the 1H-pyrrolo[2,3-b]pyridine scaffold, such calculations would be essential to determine the most stable conformation, the rotational barrier of substituents, and the thermodynamics of potential reactions.

Molecular Docking Simulations for Ligand-Target Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target, such as a protein. This method is widely used to understand structure-activity relationships (SAR) and to guide the design of more potent inhibitors. Numerous studies have utilized docking to investigate the binding modes of 1H-pyrrolo[2,3-b]pyridine derivatives.

For example, in the development of fibroblast growth factor receptor (FGFR) inhibitors, docking simulations of a derivative, compound 4h , into the FGFR1 active site revealed key interactions. The 1H-pyrrolo[2,3-b]pyridine core formed two crucial hydrogen bonds with the hinge region residues E562 and A564, while a 3,5-dimethoxyphenyl substituent engaged in a π–π stacking interaction with F489. nih.gov Similarly, docking studies of 7-azaindole (B17877) derivatives as inhibitors of the SARS-CoV-2 spike protein's interaction with the hACE2 receptor showed that the scaffold could form stable hydrogen bonds with key residues like ASP30 of hACE2. nih.gov In another study targeting Bruton's tyrosine kinase (BTK), docking was used to place newly designed pyrrolo[2,3-b]pyridine derivatives into the enzyme's active site to rationalize their inhibitory activity. researchgate.net

Table 1: Examples of Molecular Docking Studies on 1H-Pyrrolo[2,3-b]pyridine Derivatives
Derivative ClassProtein TargetKey Interactions ObservedReference
FGFR InhibitorsFGFR1H-bonds with hinge residues (E562, A564); π–π stacking with F489. nih.gov
Antiviral AgentsSARS-CoV-2 S1-RBD/hACE2H-bonds with ASP30 (hACE2) and TYR505 (S1-RBD); π-cation interactions. nih.gov
c-Met Inhibitorsc-Met KinaseH-bonds with Lys1110 and Met1160 in the kinase active site. nih.gov
JAK3 InhibitorsJanus Kinase 3 (JAK3)Analysis of substituent effects on binding to confirm structure-activity relationships. researchgate.net
HIV-1 Integrase InhibitorsHIV-1 IntegraseElectrostatic interactions with Mg2+ ions; π–π interaction with Tyr212. acs.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of novel compounds and for guiding lead optimization.

A QSAR study was conducted on a series of 1H-pyrrolo[2,3-b]pyridine derivatives with cytotoxic activity against cancer cell lines. nih.gov The resulting model, which used molecular fingerprints and other 2D/3D descriptors, showed high statistical significance (R² = 0.90) and predictive power (R²pred = 0.91). The study identified that a specific fragment, 1-chloro-2-methylbenzene, present only in the most active compound, was highly effective for biological activity. nih.gov In another study focused on Bruton's tyrosine kinase (BTK) inhibitors, a validated QSAR model was developed using multiple linear regression. researchgate.net This model successfully guided the design of a novel compound with a predicted IC50 lower than that of the parent compound. researchgate.net

Table 2: QSAR Model Statistics for 1H-Pyrrolo[2,3-b]pyridine Derivatives
TargetStatistical ParameterValueReference
c-Met (Cytotoxicity)R² (Coefficient of Determination)0.90 nih.gov
R²pred (Predictive R-squared)0.91
Bruton's Tyrosine Kinase (BTK)R (Correlation Coefficient)0.944 researchgate.net
q² (Leave-one-out Validation)0.740
Fischer's Value14.873
External Validation0.792

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Dynamics

Molecular Dynamics (MD) simulations provide detailed information about the dynamic behavior of molecules over time, offering insights into conformational changes and the stability of ligand-protein complexes. For 7-azaindole derivatives designed as inhibitors of the SARS-CoV-2 spike-hACE2 interaction, MD simulations revealed that lead compounds could stably bind to the interface. nih.govnih.gov The simulations showed that the binding of the inhibitor induced structural changes in both the spike protein and the hACE2 receptor, leading to a decreased binding affinity between them. nih.gov In a study on c-Met inhibitors, MD simulations were used to confirm the stability of the docked pose of a promising 1H-pyrrolo[2,3-b]pyridine derivative, showing that two key hydrogen bonds with residues Lys1110 and Met1160 remained stable throughout the simulation. nih.gov

WaterMap Analysis for Solvation Effects in Ligand Binding

WaterMap is a computational tool that calculates the thermodynamic properties of water molecules in a protein's binding site. It helps identify "unhappy" or high-energy water molecules that can be displaced by a ligand to improve binding affinity. This analysis was performed on a series of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives targeting Janus Kinase 3 (JAK3). researchgate.net The WaterMap analysis helped to confirm the effects of different substituents on JAK3 inhibitory activity by predicting the free energy liberation upon the displacement of unfavorable water molecules from the binding site. researchgate.net This provides a powerful, physics-based rationale for observed structure-activity relationships.

In Silico ADME and Toxicity Prediction

In silico methods for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity are crucial in early-stage drug discovery to filter out compounds with poor pharmacokinetic profiles or potential toxicity issues. Studies on various derivatives of 1H-pyrrolo[2,3-b]pyridine have included such predictions. For example, in the development of phosphodiesterase 4B (PDE4B) inhibitors, lead compounds based on the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold were shown to have acceptable in vitro ADME profiles. nih.gov Similarly, in silico ADMET profiling was performed for novel pyrrole-based compounds designed as EGFR and CDK2 inhibitors to assess their drug-like properties. nih.gov These predictive models help prioritize which compounds should be advanced to more resource-intensive experimental testing.

Biological Activities and Pharmacological Applications of 1h Pyrrolo 2,3 B Pyridine Derivatives As Potential Therapeutic Agents

Kinase Inhibition Profiles

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been extensively investigated as inhibitors of a wide range of protein kinases, demonstrating their potential as therapeutic agents for various diseases. The unique structural features of the 7-azaindole (B17877) core allow for diverse chemical modifications, enabling the development of potent and selective inhibitors for specific kinase targets.

Fibroblast Growth Factor Receptor (FGFR) Inhibition: Mechanisms and Therapeutic Implications in Cancer

Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a key driver in the development and progression of various cancers. Consequently, targeting FGFRs has become an attractive strategy for cancer therapy. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed and evaluated as potent inhibitors of FGFR1, 2, and 3.

One notable compound, 4h , demonstrated significant inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values of 7 nM, 9 nM, and 25 nM, respectively rsc.orgnih.gov. In cellular assays, compound 4h effectively inhibited the proliferation of breast cancer 4T1 cells and induced apoptosis. Furthermore, it significantly hampered the migration and invasion of these cancer cells, highlighting its potential as an anti-metastatic agent rsc.org.

The mechanism of action of these inhibitors involves the 1H-pyrrolo[2,3-b]pyridine nucleus forming crucial hydrogen bonds with the hinge region of the FGFR kinase domain. For instance, molecular docking studies of compound 4h with FGFR1 revealed that the 1H-pyrrolo[2,3-b]pyridine core forms two hydrogen bonds with the backbone carbonyl of glutamate 562 (E562) and the amino group of alanine 564 (A564) in the hinge region. Additionally, a π–π stacking interaction between the 3,5-dimethoxyphenyl group of 4h and phenylalanine 489 (F489) further stabilizes the binding. This positioning allows the 3,5-dimethoxyphenyl group to occupy a hydrophobic pocket and maintain hydrogen bonds with aspartate 641 (D641).

CompoundTarget KinaseIC50 (nM)Cell LineEffect
4h FGFR174T1 (Breast Cancer)Inhibition of proliferation, induction of apoptosis, inhibition of migration and invasion
FGFR29
FGFR325
FGFR4712

Janus Kinase (JAK) Inhibition (e.g., JAK3): Role in Immunomodulation and Inflammatory Diseases

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, which are central to the immune response and inflammation. Consequently, JAK inhibitors are valuable therapeutic agents for a range of autoimmune and inflammatory diseases. Several 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent JAK inhibitors, with a particular focus on JAK3 due to its more restricted expression in hematopoietic cells.

One study described a series of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as novel immunomodulators targeting JAK3. Through chemical modifications, compound 14c was identified as a potent and moderately selective JAK3 inhibitor. This compound demonstrated a significant immunomodulating effect by inhibiting interleukin-2 (IL-2)-stimulated T cell proliferation. The introduction of a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring were key modifications that led to a substantial increase in JAK3 inhibitory activity.

CompoundTarget KinaseIC50 (nM)Effect
14c JAK3Potent inhibitorInhibition of IL-2-stimulated T cell proliferation
11a JAK31600Moderate inhibitory activity
6 JAK12900Potential inhibitory activity
JAK2-
JAK31100

Serum/Glucocorticoid-Regulated Kinase 1 (SGK-1) Inhibition: Implications for Renal and Cardiovascular Diseases

Serum/glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase involved in various cellular processes, including ion transport, cell proliferation, and apoptosis. Dysregulation of SGK1 activity has been implicated in the pathophysiology of several diseases, such as cancer, inflammatory conditions, and cardiovascular and neurodegenerative disorders. A study focused on the synthesis and evaluation of novel pyrrolo[2,3-b]pyridine derivatives as SGK1 inhibitors for their potential anticancer properties. This research highlights the therapeutic potential of targeting SGK1 with this class of compounds.

c-Met Kinase Inhibition: Relevance in Oncogenesis and Metastasis

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, motility, and invasion. Aberrant c-Met signaling is a significant factor in the development and metastasis of many human cancers. Consequently, c-Met has emerged as a promising target for cancer therapy.

Researchers have designed and synthesized novel 1H-pyrrolo[2,3-b]pyridine derivatives as c-Met inhibitors. In one study, five new derivatives were evaluated, with compound 9 exhibiting strong c-Met kinase inhibition with an IC50 of 22.8 nM. This compound also demonstrated potent inhibition of cell proliferation in MKN-45 and EBC-1 cancer cell lines, with IC50 values of 329 nM and 479 nM, respectively. Another series of pyrrolo[2,3-b]pyridine derivatives bearing a 1,2,3-triazole moiety also showed potent c-Met inhibitory activity, with the most promising compound, 34 , having a c-Met IC50 value of 1.68 nM.

CompoundTarget KinaseIC50 (nM)Cell LineCell Proliferation IC50 (nM)
9 c-Met22.8MKN-45329
ALKModerate inhibitionEBC-1479
34 c-Met1.68HT-29, A549, MCF-7, PC-3Moderate to excellent potency

Traf2 and Nck-interacting Kinase (TNIK) Inhibition: Potential in Colorectal Cancer Therapy

Traf2 and Nck-interacting kinase (TNIK) is a serine/threonine kinase that has been implicated in the progression of colorectal cancer. Inhibition of TNIK has been shown to suppress cancer cell proliferation and growth, making it a viable therapeutic target. An in-house screening identified the 1H-pyrrolo[2,3-b]pyridine scaffold as a potent inhibitor of TNIK.

Subsequent design and synthesis of several series of compounds based on this scaffold led to the discovery of derivatives with potent TNIK inhibition, with some compounds exhibiting IC50 values lower than 1 nM. These compounds also demonstrated concentration-dependent inhibition of IL-2 secretion, suggesting potential immunomodulatory effects. Molecular modeling studies have been employed to understand the binding mechanisms of these compounds with the TNIK receptor, aiding in the design of more potent and selective inhibitors for colorectal cancer therapy.

Compound SeriesTarget KinaseIC50Effect
1H-pyrrolo[2,3-b]pyridine derivativesTNIK< 1 nM (for some compounds)Inhibition of colorectal cancer cell proliferation, concentration-dependent IL-2 inhibition

Phosphoinositide-Dependent Kinase 1 (PDK1) Inhibition

Phosphoinositide-dependent kinase 1 (PDK1) is a master kinase that plays a central role in the activation of several AGC kinases, including Akt/PKB and p70S6K, which are critical components of the PI3K signaling pathway. This pathway is frequently hyperactivated in cancer, making PDK1 an attractive target for anticancer drug development. While the 1H-pyrrolo[2,3-b]pyridine scaffold has been explored for its inhibitory activity against a range of kinases, specific and detailed research on its derivatives as potent and selective PDK1 inhibitors is an area of ongoing investigation. The structural versatility of this scaffold suggests its potential for the design of novel PDK1 inhibitors.

Colony Stimulating Factor 1 Receptor (CSF1R) Inhibition: Treatment of Tenosynovial Giant Cell Tumors

The colony-stimulating factor 1 receptor (CSF1R) is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of monocytes, macrophages, and other cells of the mononuclear phagocyte system. Dysregulation of the CSF1R signaling pathway is a key driver in the pathogenesis of tenosynovial giant cell tumors (TGCT), a rare and locally aggressive neoplasm of the synovium. The overexpression of the CSF1 ligand in these tumors leads to the recruitment and proliferation of CSF1R-expressing macrophages, which in turn contribute to tumor growth.

The 1H-pyrrolo[2,3-b]pyridine scaffold has been instrumental in the design of potent and selective CSF1R inhibitors. The structure of pexidartinib (PLX3397), a CSF1R inhibitor approved for the treatment of TGCT, features a pyrrolo[2,3-b]pyridine core. This core structure plays a critical role in the binding of the inhibitor to the ATP-binding pocket of the CSF1R kinase domain. Specifically, the pyrrolo[2,3-b]pyridine skeleton is positioned in the hinge region of the CSF1R protein, where it forms key hydrogen bonds with the backbone of amino acid residues such as Cysteine 666 and Glutamic acid 664. This interaction stabilizes the inhibitor-enzyme complex, leading to potent inhibition of the kinase activity.

Building on this understanding, novel 1H-pyrrolo[2,3-b]pyridine derivatives have been designed and synthesized with the aim of improving potency, selectivity, and pharmacokinetic properties. For instance, a series of novel CSF-1R inhibitors were developed through a rational molecular hybridization strategy based on the structures of pexidartinib and another CSF1R inhibitor, BLZ945. One of the optimized compounds, III-1 , demonstrated potent CSF-1R inhibitory activity and effectively inhibited the activation of the intracellular CSF-1R pathway and its downstream signaling events. Mechanistically, this compound was shown to repolarize M2-like tumor-associated macrophages (TAMs) to an M1-phenotype and inhibit the proliferation and promote apoptosis of tumor cells through immunoregulation.

CompoundTargetKey ActivitySignificance
Pexidartinib (PLX3397)CSF1RApproved for the treatment of tenosynovial giant cell tumor.Demonstrates the clinical utility of the 1H-pyrrolo[2,3-b]pyridine scaffold for CSF1R inhibition.
Compound III-1CSF1RPotent CSF-1R inhibitory activity, repolarizes M2-like TAMs to M1-phenotype.Represents a next-generation inhibitor with potential for improved immunomodulatory effects.

Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK) Inhibition: Anti-tumor Activity and Off-Target Mechanisms

Maternal embryonic leucine zipper kinase (MELK) is a serine/threonine kinase that is overexpressed in various human cancers and is implicated in cancer stem cell maintenance, cell cycle progression, and apoptosis resistance. These roles have positioned MELK as an attractive target for anticancer drug development.

Researchers have successfully designed and synthesized a class of 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of MELK. rsc.org Through systematic optimization, compound 16h emerged as a particularly potent derivative, exhibiting an IC50 of 32 nM against MELK. rsc.org This compound also demonstrated excellent anti-proliferative effects against several cancer cell lines, including A549 (lung carcinoma), MDA-MB-231 (breast cancer), and MCF-7 (breast cancer), with IC50 values ranging from 0.109 µM to 0.245 µM. rsc.org

Further investigations into the mechanism of action revealed that compound 16h induced apoptosis in A549 cells in a dose-dependent manner and caused cell cycle arrest in the G0/G1 phase. rsc.org It also potently suppressed the migration of A549 cells. rsc.org However, it is noteworthy that while designed as a MELK inhibitor, compound 16h was identified as a multi-target kinase inhibitor. rsc.org Recent studies have also questioned the essentiality of MELK for cancer growth, suggesting that the observed anti-tumor effects of compounds like 16h may be attributable to off-target mechanisms. rsc.org Nevertheless, the potent anti-cancer activity of this 1H-pyrrolo[2,3-b]pyridine derivative makes it a valuable lead compound for further investigation and optimization in the pursuit of novel anticancer therapeutics. rsc.org

CompoundTargetIC50 (MELK)Anti-proliferative Activity (IC50)
16hMELK (multi-target)32 nMA549: 0.109 µM, MDA-MB-231: 0.245 µM, MCF-7: 0.183 µM

Mitotic Kinase Monopolar Spindle 1 (MPS1) Inhibition (for related scaffolds)

Monopolar spindle 1 (MPS1), also known as TTK, is a dual-specificity protein kinase that is a critical component of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures proper chromosome segregation during mitosis. Overexpression of MPS1 is observed in a wide array of human cancers and is associated with chromosomal instability and aneuploidy. This makes MPS1 an attractive target for the development of anticancer therapies.

While the 1H-pyrrolo[2,3-b]pyridine scaffold is a versatile platform for kinase inhibitor design, the development of MPS1 inhibitors has prominently featured a related but distinct isomer, the 1H-pyrrolo[3,2-c]pyridine scaffold. acs.orgnih.govacs.org Research has led to the discovery and optimization of potent and selective MPS1 inhibitors based on this alternative scaffold. acs.orgnih.govacs.org For example, the compound CCT251455 was developed from a 1H-pyrrolo[3,2-c]pyridine core and demonstrated potent and selective inhibition of MPS1 both in vitro and in cellular assays. nih.gov This compound was shown to stabilize an inactive conformation of MPS1, preventing ATP and substrate binding. acs.orgnih.govacs.org It also exhibited a favorable oral pharmacokinetic profile and dose-dependent inhibition of MPS1 in a human tumor xenograft model. acs.orgnih.govacs.org

The exploration of other related heterocyclic systems has also yielded MPS1 inhibitors. For instance, novel pyrrolopyrimidine and quinazoline derivatives have been investigated as potential leads for MPS1 inhibition. While direct evidence for the inhibition of MPS1 by derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold is not prominent in the current literature, the success of the closely related 1H-pyrrolo[3,2-c]pyridine and other heterocyclic scaffolds suggests that this is a potential area for future exploration in the quest for novel MPS1-targeted cancer therapies.

Phosphodiesterase 4B (PDE4B) Inhibition: Therapeutic Targets for Inflammatory Conditions

Phosphodiesterases (PDEs) are a family of enzymes that regulate cellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The PDE4 family, which is specific for cAMP, is predominantly expressed in inflammatory and immune cells. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines and mediators. This makes PDE4 an attractive therapeutic target for a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and rheumatoid arthritis.

The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop selective and potent inhibitors of PDE4B, one of the four isoforms of PDE4. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives were synthesized and evaluated for their PDE4B inhibitory activity. nih.gov Through structure-activity relationship (SAR) studies, several compounds were identified with moderate to good inhibition against PDE4B, with IC50 values in the sub-micromolar range. nih.gov

One of the standout compounds, 11h , was identified as a PDE4B-preferring inhibitor. nih.gov This compound not only showed good potency in enzymatic assays but also demonstrated significant activity in cellular models of inflammation. nih.gov Specifically, it inhibited the release of tumor necrosis factor-alpha (TNF-α) from macrophages that were stimulated with pro-inflammatory agents. nih.gov Compound 11h also exhibited an acceptable in vitro ADME (absorption, distribution, metabolism, and excretion) profile and was selective against a panel of central nervous system receptors, highlighting its potential as a lead compound for further optimization and preclinical development for the treatment of inflammatory conditions. nih.gov

Compound SeriesTargetActivity Range (IC50)Key Findings
1H-pyrrolo[2,3-b]pyridine-2-carboxamidesPDE4B0.11–1.1 µMIdentification of PDE4B-preferring inhibitors with anti-inflammatory activity in cellular assays.
Compound 11hPDE4BComparable to rolipramSignificantly inhibited TNF-α release from macrophages and showed a good in vitro PK profile.

Human Neutrophil Elastase (HNE) Inhibition: Respiratory System Pathologies

Human neutrophil elastase (HNE) is a serine protease stored in the azurophilic granules of neutrophils. While it plays a role in host defense by degrading proteins of engulfed pathogens, its excessive or unregulated activity is implicated in the pathogenesis of various inflammatory lung diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). HNE can degrade components of the extracellular matrix, such as elastin, leading to tissue damage and loss of lung function. Consequently, inhibitors of HNE are considered a promising therapeutic strategy for these respiratory pathologies.

The 1H-pyrrolo[2,3-b]pyridine scaffold has been explored for the development of potent HNE inhibitors. Structure-activity relationship studies on a series of these derivatives have provided valuable insights for the design of effective inhibitors. It was discovered that the substitution pattern on the pyrrolo[2,3-b]pyridine core is crucial for HNE inhibitory activity. Specifically, modifications at position 2 of the scaffold generally led to a loss of activity, indicating that this position should remain unsubstituted.

Conversely, the introduction of various substituents at position 5 was well-tolerated, and in many cases, resulted in the retention of potent HNE inhibitory activity, with IC50 values in the nanomolar range (15–51 nM). This suggests that bulky and/or lipophilic substituents at the 5-position can likely interact favorably with a large pocket within the active site of the HNE enzyme, facilitating the formation of a stable Michaelis complex. Molecular docking studies have supported this hypothesis, showing that highly active HNE inhibitors with the 1H-pyrrolo[2,3-b]pyridine scaffold adopt geometries that are favorable for the formation of a Michaelis complex with the catalytic serine residue (Ser195) of the enzyme.

Anticancer and Antiproliferative Activities

The 1H-pyrrolo[2,3-b]pyridine scaffold is a prominent feature in a multitude of compounds developed as anticancer agents. Its ability to act as a hinge-binding motif in many protein kinases has made it a privileged structure in the design of kinase inhibitors, a major class of targeted cancer therapies. Derivatives of 1H-pyrrolo[2,3-b]pyridine have demonstrated broad-spectrum anticancer and antiproliferative activities against a variety of human tumors by targeting key signaling pathways involved in cancer cell growth, survival, and metastasis.

The anticancer properties of these derivatives are often linked to their ability to inhibit specific protein kinases that are aberrantly activated in cancer. As discussed in the preceding sections, these include:

Colony-Stimulating Factor 1 Receptor (CSF1R): Inhibition of CSF1R by 1H-pyrrolo[2,3-b]pyridine derivatives not only has direct effects on certain tumors but also modulates the tumor microenvironment by targeting tumor-associated macrophages, thereby exerting an indirect antitumor effect.

Maternal Embryonic Leucine Zipper Kinase (MELK): Derivatives of this scaffold have shown potent inhibition of MELK and significant anti-proliferative effects against various cancer cell lines, although the exact mechanism may involve multiple targets. rsc.org

Fibroblast Growth Factor Receptors (FGFRs): A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFRs 1, 2, and 3. acs.orgnih.gov Abnormal activation of the FGFR signaling pathway is a known driver in several types of cancer, and inhibitors based on this scaffold have shown promise in preclinical models. acs.orgnih.gov

Ataxia-Telangiectasia Mutated (ATM) Kinase: The 1H-pyrrolo[2,3-b]pyridine scaffold has been used to design highly selective ATM inhibitors. researchgate.net ATM is a critical regulator of the DNA damage response, and its inhibition can sensitize cancer cells to chemo- and radiotherapy. researchgate.net

Traf2 and Nck-interacting kinase (TNIK): This kinase is involved in the Wnt signaling pathway, which is frequently dysregulated in colorectal cancer. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been investigated as potent TNIK inhibitors, demonstrating their potential for the treatment of colorectal cancer.

The broad utility of the 1H-pyrrolo[2,3-b]pyridine scaffold in targeting these diverse and critical cancer-related kinases underscores its importance in the development of novel anticancer and antiproliferative agents.

Inhibition of Cell Proliferation and Induction of Apoptosis in Various Cancer Cell Lines

A hallmark of the anticancer activity of 1H-pyrrolo[2,3-b]pyridine derivatives is their ability to inhibit the proliferation of cancer cells and induce programmed cell death, or apoptosis. These effects have been observed across a wide range of cancer cell lines, reflecting the diverse kinase targets of these compounds.

For example, the MELK inhibitor 16h exhibited potent anti-proliferative activity against A549 (lung), MDA-MB-231 (triple-negative breast), and MCF-7 (ER-positive breast) cancer cell lines. rsc.org Flow cytometry analysis confirmed that this compound induced apoptosis in A549 cells and arrested the cell cycle in the G0/G1 phase, thereby preventing the cells from progressing to the DNA synthesis (S) phase. rsc.org

Similarly, a series of 1H-pyrrolo[2,3-b]pyridine derivatives developed as FGFR inhibitors were evaluated for their anti-proliferative effects. The lead compound, 4h , not only potently inhibited FGFR kinases but also significantly inhibited the proliferation of 4T1 mouse breast cancer cells. acs.org Furthermore, this compound was shown to induce apoptosis in these cells. acs.org Beyond its effects on cell growth and survival, compound 4h also demonstrated the ability to inhibit the migration and invasion of 4T1 cells, suggesting its potential to interfere with metastatic processes. acs.org

The ATM inhibitor 25a , another derivative of the 1H-pyrrolo[2,3-b]pyridine scaffold, demonstrated synergistic antitumor efficacy when combined with the chemotherapeutic agent irinotecan in HCT116 and SW620 colorectal cancer xenograft models. researchgate.net This synergistic effect was attributed to the inhibition of the ATM pathway, which is crucial for repairing DNA damage induced by chemotherapy. By inhibiting this repair mechanism, the 1H-pyrrolo[2,3-b]pyridine-based ATM inhibitor enhanced the cytotoxic effects of irinotecan, leading to increased tumor cell death. researchgate.net

These examples highlight a common mechanistic theme for the anticancer activity of 1H-pyrrolo[2,3-b]pyridine derivatives: through the inhibition of key cellular kinases, these compounds can effectively halt the cell cycle, trigger the apoptotic machinery, and ultimately lead to the demise of cancer cells.

CompoundPrimary TargetCancer Cell LineBiological Effect
16hMELKA549 (Lung), MDA-MB-231 (Breast), MCF-7 (Breast)Inhibition of proliferation, induction of apoptosis, G0/G1 cell cycle arrest.
4hFGFR4T1 (Breast)Inhibition of proliferation, induction of apoptosis, inhibition of migration and invasion.
25aATMHCT116 (Colorectal), SW620 (Colorectal)Synergistic antitumor efficacy with irinotecan through inhibition of the ATM pathway.

Effects on Cell Cycle Progression and Metastasis

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent agents that can influence cell cycle progression and metastasis, key processes in cancer development.

One study detailed a class of 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives, with the optimized compound 16h showing a strong anti-proliferative effect on A549, MDA-MB-231, and MCF-7 cancer cell lines, with IC50 values ranging from 0.109 μM to 0.245 μM. rsc.org Flow cytometry results indicated that this compound promoted apoptosis in A549 cells and effectively arrested the cell cycle in the G0/G1 phase. rsc.org Furthermore, compound 16h was found to potently suppress the migration of A549 cells, suggesting its potential to inhibit metastasis. rsc.org

Another series of 1H-pyrrolo[2,3-b]pyridine derivatives was developed as potent inhibitors of the fibroblast growth factor receptor (FGFR). nih.gov The standout compound, 4h , exhibited strong inhibitory activity against FGFR1, 2, and 3. nih.gov In vitro experiments showed that 4h inhibited the proliferation of breast cancer 4T1 cells, induced apoptosis, and significantly hampered the migration and invasion of these cells. nih.gov

Further research has identified 1H-pyrrolo[2,3-b]pyridine derivatives that target other key regulators of the cell cycle. One such derivative, (3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide) , was discovered as a potent type II inhibitor of cyclin-dependent kinase 8 (CDK8), a crucial colorectal oncogene. researchgate.netnih.gov This compound was shown to induce cell cycle arrest in the G2/M and S phases in colorectal cancer models. researchgate.netnih.gov Additionally, derivatives of this scaffold have been developed as highly selective inhibitors of Ataxia-Telangiectasia Mutated (ATM) kinase, which is critical for maintaining genomic stability. researchgate.net The lead compound, 25a , demonstrated synergistic antitumor effects when combined with irinotecan in HCT116 and SW620 xenograft models. researchgate.net

Table 1: Effects of 1H-Pyrrolo[2,3-b]pyridine Derivatives on Cancer Cell Lines

CompoundTargetCell Line(s)Observed EffectsReference
16h Multi-target kinase (incl. MELK)A549, MDA-MB-231, MCF-7Anti-proliferative (IC50: 0.109-0.245 μM), G0/G1 cell cycle arrest, apoptosis, suppressed migration rsc.org
4h FGFR1, 2, 34T1 (breast cancer)Inhibited proliferation, induced apoptosis, inhibited migration and invasion nih.gov
Compound 22 CDK8Colorectal CancerCell cycle arrest in G2/M and S phases researchgate.netnih.gov
25a ATM KinaseHCT116, SW620Synergistic antitumor efficacy with irinotecan researchgate.net

Role as Cyclin-Dependent Kinase 1 (CDK1) Inhibitors

While the 1H-pyrrolo[2,3-b]pyridine scaffold has been used to develop inhibitors for various CDKs, its isomers have shown particular promise as inhibitors of Cyclin-Dependent Kinase 1 (CDK1). CDK1, which pairs with cyclin B1, is a pivotal enzyme that facilitates the transition of the cell from the G2 phase into mitosis.

Structure-activity relationship studies on the isomeric 1H-pyrazolo[3,4-b]pyridine scaffold led to the discovery of potent and selective inhibitors of CDK1 and CDK2. nih.gov This research highlights the potential of the broader pyrrolopyridine family to generate compounds that can effectively halt the cell cycle at a critical checkpoint by targeting CDK1. nih.gov

Immunomodulatory Effects: Modulation of T Cell Proliferation

Certain 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as novel immunomodulators by targeting Janus kinases (JAKs), which are essential for modulating inflammatory and immune responses. A series of these derivatives were investigated for their potential to treat immune diseases, such as those arising from organ transplantation.

In this research, chemical modifications to a parent 1H-pyrrolo[2,3-b]pyridine compound led to the identification of Compound 14c as a potent and moderately selective inhibitor of JAK3. A key finding was that Compound 14c demonstrated a significant immunomodulating effect on the proliferation of T cells that was stimulated by interleukin-2. This activity confirms the potential of this class of compounds to regulate immune responses by interfering with T cell activity.

Table 2: JAK3 Inhibition and T Cell Proliferation by a 1H-Pyrrolo[2,3-b]pyridine Derivative

CompoundTargetBiological EffectPotential Application
14c JAK3Inhibition of interleukin-2-stimulated T cell proliferationTreatment of immune diseases (e.g., organ transplant rejection)

Antiviral Properties (e.g., against HIV)

The 1H-pyrrolo[2,3-b]pyridine scaffold (7-azaindole) has been identified as a core component in compounds with antiretroviral activity. A library of 585 molecules was screened, revealing ten novel compounds built around the 7-azaindole core that exhibited activity against HIV-1 in primary human peripheral blood mononuclear cells. mdpi.com

Isomers of the core structure have also demonstrated potent anti-HIV properties. For instance, novel 1H-pyrrolo[3,4-c]pyrazole-4,6-dione derivatives were designed and showed single-digit micromolar antiviral potencies against HIV-1 with low toxicity. imist.ma Specifically, compounds 9g and 15i were identified as having potent anti-HIV-1 activities (EC50 < 5 μM) and an excellent therapeutic index, marking them as potential leads for further optimization. imist.ma Additionally, pyrazolo[4,3-c]pyridin-4-one derivatives have been synthesized and investigated for their anti-HIV activity against the HIV-1 VB59 strain. nih.gov

Analgesic and Sedative Activities (for related isomers)

Isomers of the 1H-pyrrolo[2,3-b]pyridine scaffold have been extensively studied for their effects on the central nervous system, particularly as analgesic and sedative agents. A significant body of research has focused on derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione.

In one study, eight new derivatives of this isomeric structure were synthesized and evaluated for analgesic and sedative potential. The analgesic activity was confirmed in both the "hot plate" and "writhing" tests. All tested imides were more active in the writhing test than aspirin, with two compounds, 9 and 11 , showing activity similar to morphine. Furthermore, all the new imides significantly inhibited locomotor activity in mice, and some also prolonged the duration of thiopental-induced sleep, indicating sedative properties.

Table 3: Analgesic Activity of 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivatives

CompoundTestActivity (ED50)ComparisonReference
9 "Writhing" test3.25 mg/kgSimilar to Morphine (2.44 mg/kg), Exceeded Aspirin (39.15 mg/kg)
11 "Writhing" test3.67 mg/kgSimilar to Morphine (2.44 mg/kg), Exceeded Aspirin (39.15 mg/kg)
All tested derivatives (8-15) "Writhing" test3.25–19.2 mg/kgExceeded Aspirin (39.15 mg/kg)

Potassium-Competitive Acid Blocker (P-CAB) Activity (for related isomers)

Another therapeutic area where pyrrolopyridine isomers have shown promise is in the treatment of acid-related gastric disorders. A series of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives were designed and synthesized to act as potassium-competitive acid blockers (P-CABs). P-CABs inhibit the gastric proton pump (H+,K+-ATPase) and are used to reduce stomach acid. Molecular modeling led to the identification of potent P-CABs within this isomeric series that demonstrated excellent inhibitory activity both in vitro and in vivo. These findings suggest that 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives are promising lead compounds for a new class of acid-suppressing drugs.

Broad Spectrum of Pharmacological Activities (e.g., anticonvulsant, analgesic, anti-inflammatory, anti-hypertensive)

The pyrrole (B145914) and pyrrolopyridine frameworks are associated with a wide array of pharmacological effects, demonstrating their privileged status in drug discovery.

Anticonvulsant Activity : Studies on related N-pyrrole derivatives have demonstrated their potential as anticonvulsant agents. For example, new hybrid compounds incorporating a pyrrolidine-2,5-dione ring were evaluated in maximal electroshock (MES) and psychomotor (6 Hz) seizure tests, with some showing significant anticonvulsant profiles.

Analgesic and Anti-inflammatory Activity : As detailed in section 6.5, certain isomers are potent analgesic agents. In addition, novel pyrrole derivatives have been screened for anti-inflammatory activity and have shown effects comparable to or better than standard drugs like Diclofenac sodium.

Anti-hypertensive Activity : Research into related pyrrole structures has uncovered potential anti-hypertensive properties. A series of N-1H-pyrrol-1-yl-3-pyridazinamines were prepared and showed moderate to strong antihypertensive activity in spontaneously hypertensive rats. One compound from this series, N-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride (MDL 899) , advanced to clinical trials.

Mechanisms of Action and Molecular Target Interactions

The therapeutic potential of derivatives based on the 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, stems from their versatile interaction with a range of biological targets. These interactions are primarily driven by the unique structural and electronic properties of the bicyclic ring system, which can effectively mimic the purine (B94841) core of ATP, leading to potent inhibition of various enzymes, particularly protein kinases. The specific mechanism of action is dictated by the nature and position of substituents on the pyrrolopyridine core, which allows for fine-tuning of potency and selectivity.

ATP-Binding Site Inhibition and Downstream Signaling Pathways

A predominant mechanism of action for 1H-pyrrolo[2,3-b]pyridine derivatives is the competitive inhibition of protein kinases at the adenosine triphosphate (ATP)-binding site. The 7-azaindole nucleus serves as a highly effective "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a flexible segment that connects the N- and C-lobes of the kinase domain. This interaction anchors the inhibitor in the ATP pocket, preventing the binding and hydrolysis of ATP and thereby blocking the phosphorylation of downstream substrate proteins.

This mode of inhibition has been successfully exploited to target a variety of kinases implicated in diseases such as cancer and inflammatory disorders.

Fibroblast Growth Factor Receptor (FGFR) Inhibition : Several 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFRs, which are often dysregulated in various tumors. rsc.org Molecular docking studies reveal that the 1H-pyrrolo[2,3-b]pyridine ring forms two key hydrogen bonds with the hinge region residues, such as the backbone carbonyl of glutamic acid and the NH of alanine. acs.org Substituents on the core scaffold are designed to occupy adjacent hydrophobic pockets within the ATP-binding site, enhancing both potency and selectivity. acs.org By blocking the FGFR signaling pathway, these inhibitors can suppress tumor cell proliferation, migration, and angiogenesis.

Janus Kinase (JAK) Inhibition : The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a template for developing inhibitors of Janus kinases, particularly JAK3, which plays a crucial role in cytokine signaling in immune cells. These derivatives interact with the hinge region of the JAK3 ATP-binding site, disrupting the IL-2 signaling pathway and thereby inhibiting T-cell proliferation. This makes them potential candidates for treating autoimmune diseases and organ transplant rejection.

Glycogen Synthase Kinase 3β (GSK-3β) Inhibition : In the context of neurodegenerative diseases like Alzheimer's, a novel 1H-pyrrolo[2,3-b]pyridine derivative, S01, was identified as a highly potent GSK-3β inhibitor. The pyrrolo[2,3-b]pyridine skeleton of S01 fits into the adenine (B156593) pocket of the GSK-3β ATP-binding site, forming essential hydrogen bonds with key residues like ASP-133 and VAL-135. This inhibition prevents the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.

Other Kinase Targets : The versatility of this scaffold has led to the development of inhibitors for numerous other kinases, including Fms-like Tyrosine Kinase 3 (FLT3) for acute myeloid leukemia, Polo-like kinase 4 (PLK4) and Cell division cycle 7 (Cdc7) kinase for various cancers, and TANK-binding kinase 1 (TBK1). nih.govnih.govnih.govnih.gov In each case, the fundamental mechanism involves occupation of the ATP-binding site and disruption of downstream signaling cascades essential for cancer cell survival and proliferation.

Table 1: Examples of 1H-Pyrrolo[2,3-b]pyridine Derivatives as ATP-Competitive Kinase Inhibitors

Target Kinase Derivative Example Key Hinge-Binding Residues Downstream Pathway Affected Therapeutic Area
FGFR1 Compound 4h E562, A564 Ras-MAPK, PI3K-AKT Cancer
JAK3 1H-pyrrolo[2,3-b]pyridine-5-carboxamides Not specified JAK/STAT (IL-2 Signaling) Autoimmune Disease
GSK-3β Compound S01 ASP-133, VAL-135 Tau Phosphorylation Alzheimer's Disease
FLT3 Compound CM5 Not specified FLT3 Signaling Acute Myeloid Leukemia
Cdc7 Compound 42 Not specified DNA Replication Initiation Cancer

Enzyme Active Site Interactions and Conformational Changes

Beyond simple occupation of the ATP-binding site, the detailed interactions of 1H-pyrrolo[2,3-b]pyridine derivatives with amino acid residues within the enzyme's active site are critical for their potency and selectivity. These interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking, can stabilize the inhibitor-enzyme complex and in some cases induce specific conformational changes in the enzyme.

Phosphodiesterase 4B (PDE4B) Inhibition : A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent and selective inhibitors of PDE4B, an enzyme involved in inflammation. Molecular modeling has shown how these compounds interact with the catalytic site of the enzyme. The structure-activity relationship (SAR) studies highlighted the importance of hydrophobicity and the size of substituents, indicating that steric hindrance or favorable lipophilic binding within the active site directly impacts inhibitory activity.

Hydrophobic and π-π Interactions in Kinases : In the case of FGFR inhibitors, while the pyrrolopyridine core anchors the molecule to the hinge, appended aryl groups are crucial for further interactions. For example, the 3,5-dimethoxyphenyl group of the potent inhibitor 4h was observed to form a π-π stacking interaction with a phenylalanine residue (F489) and occupy a hydrophobic pocket, significantly enhancing its inhibitory activity. acs.org Similarly, for the GSK-3β inhibitor S01 , phenyl groups attached to the core scaffold form hydrophobic interactions with the nonpolar regions of the ATP-binding pocket, complementing the key hydrogen bonds.

Inducing Novel Conformations : Some derivatives can induce and stabilize rare conformations of the target kinase. For instance, an appropriately substituted 1H-pyrrolo[2,3-b]pyridine was found to induce a rare helical conformation in the DFG-loop of Focal Adhesion Kinase (FAK). acs.org The DFG-loop is a critical regulatory element in kinases, and stabilizing it in an inactive ("DFG-out") or a unique conformation is a key strategy for developing highly selective inhibitors.

These specific interactions are meticulously optimized through medicinal chemistry efforts to achieve high-affinity binding and desired pharmacological profiles.

Table 2: Specific Molecular Interactions of 1H-Pyrrolo[2,3-b]pyridine Derivatives in Enzyme Active Sites

Target Enzyme Derivative Example Interaction Type Interacting Residue(s) Consequence
PDE4B Compound 11h Steric/Lipophilic Catalytic Site Residues Inhibition of PDE4B activity
FGFR1 Compound 4h Hydrogen Bonding, π-π Stacking, Hydrophobic E562, A564, F489, D641 Potent & selective FGFR inhibition
GSK-3β Compound S01 Hydrogen Bonding, Hydrophobic ASP-133, VAL-135, LYS-85 High-potency GSK-3β inhibition
FAK Substituted 1H-pyrrolo[2,3-b]pyridine Not specified DFG-Loop Residues Stabilization of a rare helical conformation

Interaction with DNA (for specific analogues)

The primary mechanism of action reported for the vast majority of biologically active 1H-pyrrolo[2,3-b]pyridine derivatives is the inhibition of protein targets, particularly kinases, at their ATP-binding sites. Currently, there is a lack of significant scientific literature demonstrating that compounds based on this specific scaffold function through direct interaction with DNA, such as intercalation between base pairs or binding to the minor groove.

While other heterocyclic systems containing an indole (B1671886) nucleus have been investigated as potential DNA-binding agents and intercalators, this mode of action does not appear to be a characteristic feature of the 1H-pyrrolo[2,3-b]pyridine class of compounds. nih.govacs.org Their biological effects are predominantly attributed to the disruption of cellular signaling pathways via enzyme inhibition.

Structure Activity Relationship Sar Studies of 1h Pyrrolo 2,3 B Pyridin 1 Amine and Its Derivatives

Influence of Substituents on Biological Activity and Selectivity

The biological activity and selectivity of 1H-pyrrolo[2,3-b]pyridine derivatives are highly sensitive to the nature and position of various substituents on the bicyclic core.

Systematic modification of the 1H-pyrrolo[2,3-b]pyridine core has been a key strategy in optimizing the potency and selectivity of these compounds against various biological targets, including protein kinases and phosphodiesterases.

At the C2-position , the introduction of carboxamide groups has been explored for the development of phosphodiesterase 4B (PDE4B) inhibitors. SAR studies revealed that the nature of the amide substituent is critical. For instance, while holding a 3,4-dichlorophenyl group constant on the core, varying the amide substituent showed that hydrophobicity and ring size significantly impact activity and selectivity over the related PDE4D isoform. juniperpublishers.com A novel derivative featuring a 3,3-difluoroazetidine (B2684565) ring at this position (compound 11h) demonstrated enhanced inhibitory activity (IC50 = 0.14 μM) and a 6-fold selectivity for PDE4B over PDE4D. juniperpublishers.com

The C3-position is another critical site for modification. In the pursuit of fibroblast growth factor receptor (FGFR) inhibitors, attaching various substituted phenyl groups to the C3-position has been investigated. A derivative, compound 4h, which features a 3,5-dimethoxyphenyl group at C3, showed potent activity against FGFR1 (IC50 = 7 nM) and FGFR2 (IC50 = 9 nM). rsc.orgnih.gov Molecular modeling suggests this group fits snugly into a hydrophobic pocket in the ATP binding site. nih.gov Similarly, in a series of maternal embryonic leucine (B10760876) zipper kinase (MELK) inhibitors, a 3-substituted derivative (compound 16h) emerged as a potent inhibitor with an IC50 of 32 nM. nih.gov

Substitutions at the C4 and C5-positions have also yielded significant insights. For Janus kinase 3 (JAK3) inhibitors, the introduction of a cyclohexylamino group at the C4-position and a carbamoyl (B1232498) group at the C5-position of the 1H-pyrrolo[2,3-b]pyridine ring resulted in a substantial increase in inhibitory activity. nih.gov In another study targeting c-Met kinase, linking a substituted aniline (B41778) to the C4-position was a key design element. nih.gov Furthermore, trifluoromethyl substitution at the C5-position has been shown to be a crucial factor in improving the activity of FGFR inhibitors, potentially by forming a hydrogen bond with the backbone of glycine (B1666218) 485 in the target enzyme. nih.gov

The table below summarizes the positional effects of various functional groups on the biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives.

PositionSubstituentTargetEffect on ActivityReference
C2 3,3-Difluoroazetidine carboxamidePDE4BIncreased potency and selectivity juniperpublishers.com
C3 3,5-DimethoxyphenylFGFR1/2Potent inhibition (IC50 = 7-9 nM) rsc.orgnih.gov
C4 CyclohexylaminoJAK3Large increase in inhibitory activity nih.gov
C5 CarbamoylJAK3Large increase in inhibitory activity nih.gov
C5 TrifluoromethylFGFRImproved activity through H-bonding nih.gov

The pyrrole (B145914) nitrogen (N1) and its substituents play a fundamental role in the activity of 1H-pyrrolo[2,3-b]pyridine derivatives. The lone pair of electrons on the N1 nitrogen is integral to the aromaticity of the pyrrole ring. libretexts.orglibretexts.org This delocalization makes the nitrogen significantly less basic than a typical amine, meaning it is less available to act as a hydrogen bond acceptor unless the aromatic system is disrupted. libretexts.org

While direct SAR studies on the N1-amino group of 1H-pyrrolo[2,3-b]pyridin-1-amine are not extensively documented in the reviewed literature, the impact of substitution at the N1-position provides valuable insights into its importance. For example, in the development of certain biologically active scaffolds, an unsubstituted N1-H is crucial for forming key hydrogen bonds with the hinge region of protein kinases, mimicking the interactions of the adenine (B156593) core of ATP. nih.gov

However, in other contexts, substitution at the N1-position is well-tolerated and can even enhance potency. In one study, the introduction of a bulky 2,4-dichlorophenyl group at the N1-position was part of a strategy to improve the activity of newly synthesized derivatives. juniperpublishers.comresearchgate.net This suggests that the N1-position can serve as a crucial anchor point for substituents that explore additional binding pockets within the target protein. Conversely, a study on a related pyrrolo[3,2-b]pyridine isomer found that N-methylation led to an inactive compound, indicating that N1-substitution is highly context-dependent and not universally beneficial. nih.gov The decision to substitute at the N1-position, therefore, depends heavily on the specific target and the desired binding mode.

The introduction of chiral centers into drug candidates can have profound effects on their pharmacological properties, including potency, selectivity, and metabolic profile. While the reviewed literature does not extensively detail the stereochemical SAR for this compound derivatives specifically, the synthesis of related compounds as racemates has been reported. researchgate.net The development of a racemic compound containing a chiral linker attached to the pyrrolo[2,3-b]pyridine core implies the existence of stereoisomers. researchgate.net

Ligand Efficiency and Drug-Likeness Optimization in N1-Aminated Pyrrolopyridines

In modern drug discovery, potency alone is insufficient. Lead compounds must also possess favorable physicochemical properties, often referred to as "drug-likeness," to ensure they have a viable path toward becoming a therapeutic agent. Key metrics in this assessment include ligand efficiency (LE) and lipophilic ligand efficiency (LLE), which relate a compound's potency to its size and lipophilicity, respectively.

Several research programs focused on 1H-pyrrolo[2,3-b]pyridine derivatives have successfully identified compounds with excellent drug-like properties. For instance, in a program to develop selective Ataxia Telangiectasia Mutated (ATM) kinase inhibitors, systematic optimization led to compound 25a . This derivative not only showed high selectivity but also demonstrated excellent drug-like characteristics, including an impressive oral bioavailability of 147.6% in mice. nih.gov Similarly, a potent FGFR inhibitor, compound 4h , was noted for its low molecular weight and a significantly improved ligand efficiency (LE = 0.44) compared to the initial hit compound (LE = 0.13), making it an attractive lead for further development. rsc.orgnih.gov

The table below provides a summary of key drug-likeness parameters for selected 1H-pyrrolo[2,3-b]pyridine derivatives.

CompoundTargetKey Drug-Like PropertyReference
25a ATM KinaseExcellent oral bioavailability (147.6% in mice) nih.gov
4h FGFRHigh Ligand Efficiency (LE = 0.44), low molecular weight rsc.orgnih.gov
11h PDE4BAcceptable in vitro ADME profile juniperpublishers.com
16h MELKModerate stability in rat liver microsomes nih.gov

Rational Design Principles Guided by SAR Analysis and Computational Models

The development of potent and selective 1H-pyrrolo[2,3-b]pyridine derivatives is increasingly driven by rational design principles, which integrate SAR data with computational modeling to guide synthetic efforts. This approach allows for a more targeted exploration of chemical space, saving time and resources.

Molecular docking is a frequently used tool to visualize how these inhibitors interact with their target proteins. For example, docking studies of FGFR inhibitors revealed that the 1H-pyrrolo[2,3-b]pyridine core forms two crucial hydrogen bonds with the hinge region of the kinase, while a 3,5-dimethoxyphenyl substituent optimally occupies a nearby hydrophobic pocket. nih.gov This understanding allowed for the rational design of derivatives like compound 4h . Similarly, molecular modeling was used to understand how a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides interact with PDE4B, providing a structural basis for their observed activity and selectivity. juniperpublishers.com

Scaffold hopping and molecular hybridization are other powerful rational design strategies. In one instance, fragments of the marketed drug Pexidartinib, which contains a different core, were merged with a pyrrolo[2,3-d]pyrimidine nucleus to create novel CSF1R inhibitors. This approach, supported by initial docking studies, led to the discovery of a potent lead compound.

Furthermore, 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models have been developed for pyrrolopyridinone derivatives targeting Cdc7 kinase. nih.gov These models generate contour maps that visually represent how different steric and electronic properties at various positions on the scaffold are predicted to influence biological activity, providing a roadmap for designing more potent inhibitors. nih.gov The successful use of these computational tools demonstrates a shift towards a more predictive and hypothesis-driven approach in the optimization of 1H-pyrrolo[2,3-b]pyridine-based inhibitors.

Addressing Conflicting SAR Data: Methodological Considerations and Cross-Validation

Structure-activity relationship development is not always a linear process, and researchers often encounter data that conflicts with established trends or initial hypotheses. Careful analysis and methodological rigor are essential to navigate these challenges.

In a study on PDE4B inhibitors, researchers noted what they described as an "anomaly." juniperpublishers.com While previous modifications suggested that increasing the size of an amide substituent decreased activity, one particular substitution with a 3-fluoroazetidine (B1273558) did not produce the expected improvement in potency that had been seen with other analogs. juniperpublishers.com This highlights the empirical nature of medicinal chemistry; while SAR trends provide valuable guidance, they are not infallible and each new compound must be tested to confirm its activity. Overreliance on a trend without cross-validation through synthesis and testing can be misleading.

Another type of conflicting data can arise from the biological complexity of cellular systems. In the development of MELK inhibitors, compound 16h was identified as a potent inhibitor of the enzyme and showed excellent anti-proliferative effects in cancer cell lines. nih.gov However, the study also acknowledged that other research has suggested that MELK expression may not be required for cancer growth, implying that the potent cellular effects of compound 16h might be due to an off-target mechanism. nih.gov This underscores the importance of cross-validating enzyme inhibition data with cellular pathway analysis and target engagement assays to ensure that the observed biological effect is indeed mediated by the intended target. Such methodological considerations are crucial for building robust and reliable SAR models.

Pharmacological and Toxicological Considerations in Preclinical Drug Development

In Vitro and In Vivo Pharmacokinetic (PK) Assessment

Pharmacokinetic studies are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. For derivatives of 1H-Pyrrolo[2,3-b]pyridine, both in vitro and in vivo models have been utilized to predict their behavior in biological systems.

In vitro metabolic stability, often assessed using liver microsomes from different species, provides early insights into a compound's likely clearance rate in the body. mdpi.com For instance, a metabolic stability assay was conducted for a highly selective ATM inhibitor derivative, compound 25a, in human liver microsomes. acs.org Another derivative, the PDE4B inhibitor 11h, was found to have an acceptable in vitro ADME profile. nih.gov These studies typically involve incubating the compound with liver fractions and measuring its degradation over time to calculate parameters like half-life (T½) and intrinsic clearance. mdpi.com

Pharmacokinetic Properties of a 1H-Pyrrolo[2,3-b]pyridine Derivative

CompoundAssessmentFindingSource
Compound 25aOral Bioavailability (in mice)147.6% acs.orgnih.gov
Compound 11hIn Vitro ADMEAcceptable profile nih.gov

Selectivity against Off-Targets and Potential for Drug-Drug Interactions

A crucial aspect of preclinical toxicology is evaluating a compound's selectivity for its intended target versus other related or unrelated biological molecules ("off-targets"). Poor selectivity can lead to unwanted side effects and toxicities. A significant concern in this area is the inhibition of cytochrome P450 (CYP450) enzymes, which are critical for metabolizing a vast number of drugs. biomolther.orgmdpi.com Inhibition of these enzymes can lead to dangerous drug-drug interactions (DDIs), where one drug alters the metabolism of another, potentially leading to toxic accumulation. biomolther.orgresearchgate.net

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been specifically engineered and screened to improve their selectivity profiles.

Kinase Selectivity : Compound 25a, an ATM inhibitor, was found to have excellent kinase selectivity, showing over 700-fold greater potency for ATM compared to other members of the PIKK kinase family. acs.orgnih.gov

Enzyme and Receptor Selectivity : In a different series, compound 11h was identified as a phosphodiesterase 4B (PDE4B) preferring inhibitor and was also shown to be selective against a panel of central nervous system (CNS) receptors. nih.gov

P450 and hERG Screening : During the optimization of a series of 1H-pyrrolo[3,2-b]pyridine derivatives, efforts were specifically directed at decreasing both cytochrome P450 inhibition and binding to the hERG channel, another common off-target that can lead to cardiac toxicity. nih.gov

Selectivity Profiles of 1H-Pyrrolo[2,3-b]pyridine Derivatives

Compound/SeriesPrimary TargetSelectivity FindingSource
Compound 25aATM Kinase>700-fold selective over other PIKK family members. acs.orgnih.gov
Compound 11hPDE4BPreferential for PDE4B; selective against a panel of CNS receptors. nih.gov
1H-pyrrolo[3,2-b]pyridine seriesGluN2BOptimization efforts focused on decreasing P450 inhibition and hERG binding. nih.gov

Evaluation of Cytotoxicity and Apoptosis Induction in Relevant Biological Models

For compounds being developed as anti-cancer agents, the ability to kill cancer cells (cytotoxicity) and induce programmed cell death (apoptosis) is a primary measure of efficacy. These effects are typically evaluated in vitro using cancer cell lines.

One study focused on a series of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of the fibroblast growth factor receptor (FGFR), a key player in many cancers. rsc.org Within this series, compound 4h was identified as a potent inhibitor of FGFR1, 2, and 3. rsc.org Subsequent in vitro testing on the 4T1 breast cancer cell line revealed that compound 4h effectively inhibited cell proliferation and induced apoptosis. rsc.org Furthermore, the compound was shown to significantly inhibit the migration and invasion of these cancer cells, which are critical processes in metastasis. rsc.org The evaluation of apoptosis often involves techniques like flow cytometry with Annexin V staining to identify apoptotic cells and western blotting to measure changes in pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. nih.gov

In Vitro Anti-Cancer Activity of Compound 4h

Biological ModelEffectFindingSource
4T1 Breast Cancer CellsProliferationInhibited rsc.org
4T1 Breast Cancer CellsApoptosisInduced rsc.org
4T1 Breast Cancer CellsMigration & InvasionSignificantly inhibited rsc.org

Preclinical Efficacy Studies in Disease Models

Following promising in vitro results, candidate compounds are advanced to in vivo disease models to assess their efficacy in a living organism. For cancer therapeutics, this often involves xenograft models, where human tumor cells are implanted into immunocompromised mice.

The ATM inhibitor, compound 25a, was evaluated in such models. acs.orgnih.gov While it showed activity on its own, its primary role was investigated as a chemosensitizer in combination with the standard chemotherapy drug irinotecan. The combination therapy demonstrated a synergistic antitumor effect. acs.orgnih.gov The efficacy was quantified by measuring the tumor growth inhibition (TGI). These studies provide critical proof-of-concept that the compound can exert its desired biological effect in a complex in vivo environment and can enhance the efficacy of existing therapies. acs.orgnih.gov

Preclinical Efficacy of Compound 25a in Combination Therapy

Xenograft ModelTherapyTumor Growth Inhibition (TGI)Source
HCT116 (Colon Cancer)Compound 25a + Irinotecan79.3% acs.orgnih.gov
SW620 (Colon Cancer)Compound 25a + Irinotecan95.4% acs.orgnih.gov

Future Perspectives and Research Directions for 1h Pyrrolo 2,3 B Pyridin 1 Amine

Development of Innovative and Sustainable Synthetic Routes to 1H-Pyrrolo[2,3-b]pyridin-1-amine

The efficient and environmentally conscious synthesis of this compound and its derivatives is paramount for advancing research and development. While traditional methods for constructing the 7-azaindole (B17877) core, such as the Fischer and Larock indole (B1671886) syntheses, often necessitate harsh conditions and expensive catalysts, newer strategies are emerging. acs.org

Future research will likely focus on the development of novel, one-pot synthetic methodologies that are both scalable and sustainable. rsc.org For instance, domino reactions utilizing readily available starting materials offer a promising avenue. rsc.org The exploration of metal-free catalysis, photocatalysis, and electrocatalysis could further enhance the sustainability of these synthetic pathways. researchgate.netresearchgate.net A key challenge lies in the selective N-amination of the 7-azaindole scaffold, and developing regioselective methods for this transformation will be a critical area of investigation.

Table 1: Emerging Synthetic Strategies for 7-Azaindole Derivatives

Synthetic StrategyDescriptionPotential Advantages
Domino Reactions Multi-step reactions where subsequent transformations occur in a single pot without isolating intermediates.Increased efficiency, reduced waste, and simplified purification. rsc.org
Metal-Free Catalysis Utilizes organic molecules as catalysts, avoiding the use of often toxic and expensive transition metals.Lower cost, reduced environmental impact, and milder reaction conditions. researchgate.net
Photocatalysis Employs light to drive chemical reactions, often enabling unique transformations not possible with traditional thermal methods.Access to novel chemical space and sustainable energy source. researchgate.net
Electrocatalysis Uses electricity to mediate chemical reactions, offering precise control over reaction conditions.High selectivity and potential for automation. researchgate.net

Comprehensive Mechanistic Studies of N1-Amino Group Influence on Bioactivity

The N1-amino group is a key structural feature that distinguishes this compound from other 7-azaindole derivatives. A thorough understanding of how this group influences the molecule's biological activity is crucial for rational drug design.

Future mechanistic studies should aim to elucidate the role of the N1-amino group in:

Receptor Binding: Investigating how the N1-amino group participates in hydrogen bonding, electrostatic interactions, and other non-covalent interactions within the binding pockets of target proteins.

Pharmacokinetic Properties: Determining the impact of the N1-amino group on key ADME (absorption, distribution, metabolism, and excretion) properties, such as solubility, membrane permeability, and metabolic stability.

Techniques such as X-ray crystallography of ligand-protein complexes, advanced NMR spectroscopy, and computational modeling will be instrumental in these investigations.

Targeted Drug Design and Optimization Incorporating the N1-Aminated 1H-Pyrrolo[2,3-b]pyridine Moiety

The this compound scaffold serves as a valuable starting point for the design and optimization of new therapeutic agents. Its structural similarity to purine (B94841) makes it a promising candidate for targeting a wide range of biological molecules. nih.gov

Future drug design efforts should focus on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the this compound core to understand how these changes affect biological activity and selectivity. nih.govresearchgate.net

Scaffold Hopping: Replacing the core scaffold of known drugs with the this compound moiety to explore new chemical space and potentially improve pharmacological properties. nih.gov

Fragment-Based Drug Discovery (FBDD): Utilizing the N1-aminated 7-azaindole as a fragment to build more complex and potent inhibitors.

Exploration of Novel Therapeutic Areas and Neglected Disease Targets

While 7-azaindole derivatives have been extensively explored as kinase inhibitors, the unique properties of the N1-aminated scaffold may allow for the targeting of novel therapeutic areas and neglected diseases. nih.gov

Potential future applications include:

Antiviral and Antimicrobial Agents: The structural resemblance to purines suggests potential activity against viral and bacterial enzymes involved in nucleic acid synthesis. nih.govmdpi.com

Neurological Disorders: The ability of small molecules to cross the blood-brain barrier makes this scaffold a candidate for targeting central nervous system (CNS) disorders.

Parasitic Diseases: Developing new treatments for neglected tropical diseases caused by parasites remains a global health priority.

Integration of Advanced Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process. astrazeneca.commednexus.orgmdpi.comnih.gov These technologies can be applied to the development of this compound-based therapeutics in several ways:

Predictive Modeling: AI/ML algorithms can be trained on large datasets to predict the biological activity, pharmacokinetic properties, and toxicity of virtual compounds, accelerating the identification of promising candidates. astrazeneca.comnih.gov

De Novo Drug Design: Generative models can design novel molecules with desired properties, including those incorporating the this compound scaffold.

High-Throughput Screening Analysis: AI can analyze the vast amounts of data generated from high-throughput screening campaigns to identify active compounds and discern structure-activity relationships. astrazeneca.com

The integration of AI and ML will enable a more efficient and data-driven approach to the discovery and optimization of drugs derived from this unique chemical scaffold. mdpi.com

Development of this compound as Chemical Probes for Biological Systems

Beyond its therapeutic potential, this compound and its derivatives can be developed as valuable chemical probes to study biological systems. acs.org The inherent fluorescence of the 7-azaindole core makes it an attractive chromophore for this purpose. nih.govacs.org

Future research in this area could involve:

Fluorescent Probes: Synthesizing derivatives with optimized photophysical properties for use in fluorescence microscopy and other imaging techniques to visualize and track biological processes in real-time. nih.govacs.org

Affinity-Based Probes: Designing probes that can selectively bind to and label specific proteins or other biomolecules, enabling their identification and characterization.

Photoaffinity Labeling: Creating probes that can be photo-activated to form a covalent bond with their target, allowing for the irreversible labeling and subsequent identification of binding partners.

The development of such probes will provide powerful tools for basic research and a deeper understanding of the molecular mechanisms underlying health and disease.

Q & A

Q. What are the common synthetic routes for 1H-Pyrrolo[2,3-b]pyridin-1-amine derivatives?

  • Methodological Answer: Synthesis often involves cyclocondensation reactions between 2-amino-pyrrole derivatives and active methylene compounds (e.g., ethyl acetoacetate) in acetic acid with catalytic HCl, yielding pyrrolopyridine scaffolds . Alternatively, alkylation using sodium hydride and iodomethane in THF can introduce methyl groups at the 1-position . For functionalization at the 5-position, Suzuki-Miyaura cross-coupling with aryl boronic acids using Pd(PPh₃)₄ as a catalyst is effective .

Q. How is the structural integrity of synthesized derivatives confirmed?

  • Methodological Answer: Characterization relies on multi-spectral analysis:
  • ¹H/¹³C NMR : Key peaks include aromatic protons (δ 6.5–8.5 ppm) and NH groups (δ ~12 ppm) .
  • IR Spectroscopy : Confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for esters) .
  • Mass Spectrometry (HRMS) : Validates molecular ions (e.g., [M+H]⁺) with <5 ppm accuracy .
  • Elemental Analysis : Ensures C/H/N ratios match theoretical values .

Q. What safety protocols are recommended when handling this compound?

  • Methodological Answer:
  • Avoid inhalation and skin contact using PPE (gloves, lab coats, goggles).
  • Work in a fume hood with proper ventilation .
  • Store at room temperature in airtight containers away from oxidizers .
  • Toxicity data are limited; assume acute toxicity (e.g., intraperitoneal LD₅₀ in mice: 490 mg/kg) and prioritize waste neutralization .

Advanced Research Questions

Q. How are 1H-Pyrrolo[2,3-b]pyridine derivatives optimized as FGFR inhibitors?

  • Methodological Answer:
  • Structure-Activity Relationships (SAR) : Introduce hydrogen bond acceptors (e.g., trifluoromethyl) at the 5-position to interact with FGFR1’s Gly485 residue .
  • Molecular Docking : Optimize hydrophobic interactions by substituting methoxyphenyl groups into larger aromatic moieties (e.g., naphthyl) .
  • Kinase Assays : Measure IC₅₀ values against FGFR isoforms (e.g., compound 4h inhibits FGFR1–3 at 7–25 nM) using ADP-Glo™ kinase assays .

Q. How do substituents at the 3- and 5-positions influence biological activity?

  • Methodological Answer:
  • 3-Position : Fluorine substitution enhances blood-brain barrier penetration for dopamine D4 receptor PET imaging (e.g., L-750,667 derivatives) .
  • 5-Position : Hydrophobic groups (e.g., cyclopentyl) improve FGFR1 binding by occupying a hydrophobic pocket near Asp641 .
  • 7-Position : Carboxylic acid groups enable conjugation with drug delivery systems (e.g., nanoparticles) .

Q. What strategies address discrepancies in toxicological data for pyrrolopyridine derivatives?

  • Methodological Answer:
  • In Vitro/In Vivo Correlation : Use hepatic microsome assays to predict metabolic stability vs. murine models .
  • Computational Toxicology : Apply QSAR models (e.g., ProTox-II) to flag potential hepatotoxicity .
  • Dose Escalation Studies : Start with sub-μM concentrations in cell viability assays (e.g., MTT) before advancing to animal trials .

Q. How are pyrrolopyridine scaffolds utilized in emerging drug discovery applications?

  • Methodological Answer:
  • Fibrosis Treatment : Derivatives like PP121 inhibit PDGFR and FGFR signaling (IC₅₀ < 10 nM) via pyrazolo[3,4-d]pyrimidine cores .
  • Anticancer Agents : 3,5-Disubstituted derivatives target kinase pathways (e.g., EGFR, VEGFR) with improved selectivity over normal cells .
  • Neuroimaging : Radiolabeled derivatives (e.g., ¹⁸F-L-750,667) serve as dopamine D4 receptor PET tracers .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting data on pyrrolopyridine metabolic stability?

  • Methodological Answer:
  • Assay Variability : Compare results across standardized protocols (e.g., CYP450 inhibition assays vs. hepatocyte clearance) .
  • Species Differences : Cross-validate human liver microsomes with murine models to account for metabolic enzyme divergence .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce oxidative metabolism at labile positions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.